molecular formula C16H20INO B269621 2-bicyclo[2.2.1]hept-2-yl-N-(4-iodo-2-methylphenyl)acetamide

2-bicyclo[2.2.1]hept-2-yl-N-(4-iodo-2-methylphenyl)acetamide

Cat. No. B269621
M. Wt: 369.24 g/mol
InChI Key: VMSFOQJSTHLYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bicyclo[2.2.1]hept-2-yl-N-(4-iodo-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as SKF-81297 and belongs to the family of phenylacetamides.2.1]hept-2-yl-N-(4-iodo-2-methylphenyl)acetamide.

Mechanism of Action

The mechanism of action of 2-bicyclo[2.2.1]hept-2-yl-N-(4-iodo-2-methylphenyl)acetamide involves its binding to dopamine receptors. This compound has been found to selectively bind to D1 dopamine receptors and activate them. Activation of D1 dopamine receptors has been linked to improved cognitive function, motor control, and mood regulation.
Biochemical and Physiological Effects
2-bicyclo[2.2.1]hept-2-yl-N-(4-iodo-2-methylphenyl)acetamide has been found to have several biochemical and physiological effects. This compound has been shown to improve cognitive function, motor control, and mood regulation in animal models. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bicyclo[2.2.1]hept-2-yl-N-(4-iodo-2-methylphenyl)acetamide in lab experiments is its selectivity for D1 dopamine receptors. This compound has been found to have minimal binding affinity for other dopamine receptors, which makes it a useful tool for investigating the role of D1 dopamine receptors in various physiological and pathological conditions. One of the limitations of using this compound is its low solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the scientific research on 2-bicyclo[2.2.1]hept-2-yl-N-(4-iodo-2-methylphenyl)acetamide. One area of future research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases. Another area of future research is the development of more effective synthesis methods for this compound, which may improve its yield and solubility in water. Additionally, further studies are needed to investigate the long-term effects of this compound on cognitive function, motor control, and mood regulation.

Synthesis Methods

The synthesis of 2-bicyclo[2.2.1]hept-2-yl-N-(4-iodo-2-methylphenyl)acetamide involves the reaction of 1,2,3,4-tetrahydroisoquinoline with N-(4-iodo-2-methylphenyl)acetamide in the presence of a reducing agent. This reaction results in the formation of the desired compound with a yield of 60-70%. The synthesis of this compound has been reported in several scientific research articles.

Scientific Research Applications

2-bicyclo[2.2.1]hept-2-yl-N-(4-iodo-2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. This compound has been found to act as a dopamine receptor agonist and has been used in several scientific research studies to investigate the role of dopamine receptors in various physiological and pathological conditions.

properties

Product Name

2-bicyclo[2.2.1]hept-2-yl-N-(4-iodo-2-methylphenyl)acetamide

Molecular Formula

C16H20INO

Molecular Weight

369.24 g/mol

IUPAC Name

2-(3-bicyclo[2.2.1]heptanyl)-N-(4-iodo-2-methylphenyl)acetamide

InChI

InChI=1S/C16H20INO/c1-10-6-14(17)4-5-15(10)18-16(19)9-13-8-11-2-3-12(13)7-11/h4-6,11-13H,2-3,7-9H2,1H3,(H,18,19)

InChI Key

VMSFOQJSTHLYQG-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)NC(=O)CC2CC3CCC2C3

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CC2CC3CCC2C3

Origin of Product

United States

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